2-(2-nitrophenyl)-2-oxoethyl 2-anilinobenzoate
Overview
Description
2-(2-nitrophenyl)-2-oxoethyl 2-anilinobenzoate is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.10592162 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organometallic Chemistry
Chiral 3-(2′-imidazolinyl)anilines were synthesized from commercially available 3-nitrobenzoic acid, leading to the development of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes with aryl-based aminophosphine–imidazoline ligands. These complexes were synthesized via aryl C–H bond activation and characterized by various techniques, including X-ray single-crystal diffraction, showing potential in asymmetric catalysis (Yang et al., 2011).
Corrosion Science
The inhibitive effect of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid medium was investigated. One compound showed inhibition properties by adsorbing onto the steel surface and thus reducing corrosion, which was studied using electrochemical techniques and quantum chemical approaches (Lagrenée et al., 2001).
Cytochemistry
A p-nitrophenyl substituted ditetrazole was introduced for the cytochemical visualization of enzymic activity in tissue sections, offering a new tool for histochemical studies and providing evidence for the reliability of cytochemical localization in various tissues (Nachlas et al., 1957).
Electrochemistry
Research into the synthesis of 1-(4-nitrophenyl)-5-amino-1H-tetrazole and its effect on the corrosion of 316L stainless steel in sulfuric acid highlighted its potential as an effective corrosion inhibitor, studied through potentiodynamic polarization and electrochemical impedance spectroscopy (Ehsani et al., 2014).
Organic Synthesis
A study on the palladium-catalyzed oxidative C-H bond acylation of N-nitrosoanilines with toluene derivatives introduced a traceless approach to synthesize N-alkyl-2-aminobenzophenones. This method leveraged N-nitroso groups in anilines as directing groups and toluene derivatives as acyl precursors under mild conditions, opening pathways for synthesizing complex organic molecules (Wu et al., 2014).
Properties
IUPAC Name |
[2-(2-nitrophenyl)-2-oxoethyl] 2-anilinobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c24-20(17-11-5-7-13-19(17)23(26)27)14-28-21(25)16-10-4-6-12-18(16)22-15-8-2-1-3-9-15/h1-13,22H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDYDJJALRJUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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